molecular formula C17H22N2O3S2 B6650796 N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine

N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine

Cat. No.: B6650796
M. Wt: 366.5 g/mol
InChI Key: KSQSEKAKHAMKCX-UHFFFAOYSA-N
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Description

N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring

Properties

IUPAC Name

N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c20-24(21,19-6-8-22-9-7-19)14-17-4-2-1-3-16(17)12-18-11-15-5-10-23-13-15/h1-5,10,13,18H,6-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQSEKAKHAMKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=CC=C2CNCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and the introduction of the thiophene moiety. One common synthetic route starts with the sulfonylation of 2-(morpholin-4-ylmethyl)phenylmethanol using sulfonyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with thiophene-3-carboxaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine: Lacks the sulfonyl group, which may result in different biological activity.

    N-[[2-(piperidin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine: Contains a piperidine ring instead of a morpholine ring, which can alter its chemical properties and reactivity.

    N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-furan-3-ylmethanamine: Features a furan ring instead of a thiophene ring, potentially affecting its electronic properties.

Uniqueness

N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]-1-thiophen-3-ylmethanamine is unique due to the presence of both the sulfonyl group and the thiophene ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

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